An In-depth Technical Guide to 7-Aminoheptanoic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 7-Aminoheptanoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Aminoheptanoic acid (7-AHA) is a versatile ω-amino acid that serves as a valuable building block in various scientific and industrial applications. Its bifunctional nature, possessing both a primary amine and a carboxylic acid separated by a seven-carbon aliphatic chain, allows for its use in peptide synthesis, polymer chemistry, and as an intermediate in the manufacturing of pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 7-aminoheptanoic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
7-Aminoheptanoic acid consists of a heptanoic acid backbone with an amino group substituted at the C-7 position. This linear structure provides flexibility and specific reactivity at its termini.
Table 1: Chemical Identifiers for 7-Aminoheptanoic Acid
| Identifier | Value |
| IUPAC Name | 7-aminoheptanoic acid |
| CAS Number | 929-17-9 |
| Molecular Formula | C₇H₁₅NO₂ |
| InChI | InChI=1S/C7H15NO2/c8-6-4-2-1-3-5-7(9)10/h1-6,8H2,(H,9,10) |
| InChIKey | XDOLZJYETYVRKV-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCN)CCC(=O)O |
| Synonyms | 7-Aminoenanthic acid, ω-Aminoheptanoic acid |
Physicochemical Properties
The physical and chemical properties of 7-aminoheptanoic acid are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Properties of 7-Aminoheptanoic Acid
| Property | Value | Reference |
| Molecular Weight | 145.20 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 189-195 °C (decomposes) | [3] |
| Boiling Point | 270.6 ± 23.0 °C (Predicted) | [2] |
| Solubility | Soluble in water. | [3] |
| pKa | pK₁: 4.502 (25°C) |
Experimental Protocols
Synthesis of 7-Aminoheptanoic Acid
A common method for the synthesis of 7-aminoheptanoic acid is through the amination of a 7-haloheptanoic acid derivative. The following protocol is based on the reaction of 7-iodoheptanoic acid with ammonia (B1221849).
Materials:
-
7-iodoheptanoic acid
-
Concentrated aqueous ammonia solution (e.g., 28-30%)
-
Reaction vessel with temperature control
-
Rotary evaporator
-
Refrigerator or cooling bath
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a suitable reaction vessel, mix 7-iodoheptanoic acid with an excess of concentrated aqueous ammonia solution.
-
Maintain the reaction mixture at a temperature of 45-50°C for approximately 70 hours with stirring.
-
After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator, ensuring the temperature remains below 50°C.
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To the resulting concentrated syrup, add ethanol to precipitate the 7-aminoheptanoic acid.
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Cool the mixture in a refrigerator or cooling bath to maximize precipitation.
-
Collect the white precipitate by filtration.
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Wash the precipitate with cold ethanol to remove any remaining impurities.
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Dry the purified 7-aminoheptanoic acid in an oven at a low temperature (e.g., 50°C) to a constant weight.[4]
Characterization
This protocol outlines the general procedure for obtaining a ¹H-NMR spectrum of 7-aminoheptanoic acid.
Materials:
-
7-Aminoheptanoic acid sample
-
Deuterated solvent (e.g., D₂O, due to the presence of exchangeable amine and carboxylic acid protons)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the 7-aminoheptanoic acid sample in the chosen deuterated solvent (e.g., D₂O) in a clean, dry vial. The concentration should be appropriate for the spectrometer being used.
-
Transfer the solution to a clean NMR tube to the appropriate height.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H-NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak.
-
Integrate the peaks to determine the relative number of protons for each signal.
This protocol describes a general method for obtaining an FT-IR spectrum of solid 7-aminoheptanoic acid.
Materials:
-
7-Aminoheptanoic acid sample
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr pellet press
-
Spatula
-
Agate mortar and pestle (if using KBr pellet method)
-
Potassium bromide (KBr), IR grade (if using KBr pellet method)
Procedure (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid 7-aminoheptanoic acid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the FT-IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
After analysis, clean the ATR crystal thoroughly.
Biological Activity and Signaling Pathway
7-Aminoheptanoic acid has been identified as a ligand for the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[5] GPR120 is recognized as a receptor for medium and long-chain fatty acids and is implicated in various physiological processes, including anti-inflammatory responses and metabolic regulation.[1][6]
The activation of GPR120 by ligands such as 7-aminoheptanoic acid can initiate a cascade of intracellular signaling events. This pathway is of significant interest to drug development professionals, particularly in the context of metabolic diseases and inflammatory conditions.
Caption: GPR120 signaling pathway activated by 7-Aminoheptanoic Acid.
Pathway Description: Upon binding of 7-aminoheptanoic acid, GPR120 can signal through two primary pathways:
-
Gαq/11-mediated pathway: Activation of GPR120 leads to the activation of the Gαq/11 protein subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium ([Ca²⁺]i), while DAG activates protein kinase C (PKC). This cascade can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[6]
-
β-Arrestin 2-mediated anti-inflammatory pathway: Ligand-bound GPR120 can also recruit β-arrestin 2. The GPR120/β-arrestin 2 complex can inhibit the transforming growth factor-β-activated kinase 1 (TAK1) complex. The TAK1 complex is a key upstream activator of pro-inflammatory signaling cascades, including the IKK/NF-κB and JNK/AP-1 pathways. By inhibiting the TAK1 complex, the activation of GPR120 exerts potent anti-inflammatory effects.[1]
Applications in Research and Drug Development
7-Aminoheptanoic acid's unique structure makes it a valuable tool for researchers and drug development professionals:
-
Peptide Synthesis: It can be incorporated into peptide backbones as a flexible linker or to create non-natural peptide analogues with modified stability, solubility, and biological activity.[7]
-
Pharmaceutical Intermediate: It serves as a starting material for the synthesis of more complex active pharmaceutical ingredients (APIs), particularly in the development of therapies for metabolic and neurological disorders.[6]
-
PROTAC Linkers: The Boc-protected form of 7-aminoheptanoic acid is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8]
-
Polymer Science: It is used in the production of biodegradable polymers.
Conclusion
7-Aminoheptanoic acid is a compound with well-defined chemical and physical properties that make it a versatile building block in chemical synthesis and a molecule of interest in biological research. Its ability to activate the GPR120 receptor highlights its potential as a lead compound or a tool for studying metabolic and inflammatory signaling pathways. This guide provides foundational technical information to support its application in research and development.
References
- 1. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6916947B2 - Method of producing amino carboxylic acids - Google Patents [patents.google.com]
- 3. Recent Advance in Regulatory Effect of GRP120 on Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2955133A - Preparation of 7-hydroxy heptanoic acid and derivatives thereof - Google Patents [patents.google.com]
- 5. 7-Aminoheptanoic acid | 929-17-9 | FA30974 | Biosynth [biosynth.com]
- 6. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the omega-3 fatty acid receptor GPR120 mediates anti-inflammatory actions in immortalized hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
